molecular formula C11H11N3 B13849939 5-(5-Methylpyridin-2-yl)pyridin-2-amine

5-(5-Methylpyridin-2-yl)pyridin-2-amine

Cat. No.: B13849939
M. Wt: 185.22 g/mol
InChI Key: BZKZCWZHFZFNNZ-UHFFFAOYSA-N
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Description

5-(5-Methylpyridin-2-yl)pyridin-2-amine: is a chemical compound with the molecular formula C11H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(5-Methylpyridin-2-yl)pyridin-2-amine typically involves the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and phosgene . This reaction produces a crude mixture containing trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride, which is then treated with hydrogen bromide to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Methylpyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Methylpyridin-2-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .

Biology and Medicine: Its structural properties make it a candidate for drug design and discovery, especially in targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 5-(5-Methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 5-(5-Methylpyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3,(H2,12,14)

InChI Key

BZKZCWZHFZFNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=C(C=C2)N

Origin of Product

United States

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